molecular formula C15H11FN2 B12434436 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole

6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole

Cat. No.: B12434436
M. Wt: 238.26 g/mol
InChI Key: YBSDQTBCNYWBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of fluoroindoles. It is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a pyridin-3-yl ethenyl group at the 3rd position.

Preparation Methods

The synthesis of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluoroindole and pyridine-3-carbaldehyde.

    Condensation Reaction: The 6-fluoroindole is reacted with pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) to form the desired product.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole involves its inhibition of tryptophan 2,3-dioxygenase (TDO). TDO catalyzes the conversion of tryptophan to kynurenine, a key step in the kynurenine pathway. By inhibiting TDO, the compound reduces the production of kynurenine, which has been implicated in various pathological conditions. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AHR) and its downstream signaling pathways .

Comparison with Similar Compounds

6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-fluoro-3-(2-pyridin-3-ylethenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDQTBCNYWBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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